molecular formula C10H10N2O3 B13152637 4-(Azetidin-1-yl)-3-nitrobenzaldehyde

4-(Azetidin-1-yl)-3-nitrobenzaldehyde

Cat. No.: B13152637
M. Wt: 206.20 g/mol
InChI Key: KGHAGJSRTCOLRO-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-3-nitrobenzaldehyde is a chemical compound that features an azetidine ring attached to a nitrobenzaldehyde moiety Azetidine is a four-membered nitrogen-containing heterocycle, while nitrobenzaldehyde is an aromatic aldehyde with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-3-nitrobenzaldehyde typically involves the formation of the azetidine ring followed by its attachment to the nitrobenzaldehyde moiety. One common method involves the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The reaction conditions often include the use of triethylamine as a base and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

    Oxidation: 4-(Azetidin-1-yl)-3-nitrobenzoic acid

    Reduction: 4-(Azetidin-1-yl)-3-aminobenzaldehyde

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

4-(Azetidin-1-yl)-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the azetidine ring.

    Medicine: Explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-3-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the azetidine ring can enhance binding affinity to target molecules.

Comparison with Similar Compounds

4-(Azetidin-1-yl)-3-nitrobenzaldehyde can be compared with other azetidine-containing compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine ring with a nitrobenzaldehyde moiety, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

4-(Azetidin-1-yl)-3-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including the azetidine ring and nitrobenzaldehyde moiety. This compound has been investigated for its biological activities, particularly in antimicrobial and antiviral applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N2O3\text{C}_9\text{H}_10\text{N}_2\text{O}_3

This compound features an azetidine ring that contributes to its biological activity by enhancing binding affinity to various biological targets. The nitro group is also crucial as it can undergo reduction to form reactive intermediates that may interact with cellular components.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial growth effectively.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/mL
Pseudomonas aeruginosa256 µg/mL
Escherichia coli256 µg/mL

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial effects, this compound has been explored for its antiviral properties. The presence of the azetidine ring is believed to enhance its interaction with viral targets, making it a candidate for further investigation in antiviral drug development.

The mechanism of action for this compound involves interactions with specific enzymes or receptors within microbial cells. The nitro group can be reduced to generate reactive intermediates that disrupt cellular processes. Additionally, the azetidine structure may facilitate enhanced binding to target proteins, leading to inhibition of their function.

Case Studies

Several studies have evaluated the biological activity of related compounds containing azetidine rings. For instance, a series of new azetidinones demonstrated significant antibacterial and antioxidant activities, suggesting that modifications in the azetidine structure can lead to enhanced biological effects.

Study Example

In one study, derivatives of azetidinones were synthesized and tested for their antibacterial activity against various strains. The results showed that certain modifications led to improved efficacy compared to traditional antibiotics like ampicillin .

Comparison with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other compounds containing similar structural motifs.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAntiviral Activity
This compoundModeratePotential
4-(Azetidin-1-ylsulfonyl)phenylboronic acidHighHigh
N-substituted-3-chloro-2-azetidinone derivativesModerateLow

This comparison highlights the unique position of this compound within a class of compounds with varying biological activities.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

4-(azetidin-1-yl)-3-nitrobenzaldehyde

InChI

InChI=1S/C10H10N2O3/c13-7-8-2-3-9(11-4-1-5-11)10(6-8)12(14)15/h2-3,6-7H,1,4-5H2

InChI Key

KGHAGJSRTCOLRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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